molecular formula C25H30N2O4S B4031832 3-{[4-(4-Tert-butylphenyl)-3-carbamoyl-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid

3-{[4-(4-Tert-butylphenyl)-3-carbamoyl-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B4031832
M. Wt: 454.6 g/mol
InChI Key: AUTDOOQJXFNLPJ-UHFFFAOYSA-N
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Description

3-{[4-(4-Tert-butylphenyl)-3-carbamoyl-5-methylthiophen-2-yl]carbamoyl}bicyclo[221]heptane-2-carboxylic acid is a complex organic compound featuring a bicyclo[221]heptane core This compound is notable for its unique structural features, which include a thiophene ring substituted with a tert-butylphenyl group and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-Tert-butylphenyl)-3-carbamoyl-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the bicyclo[2.2.1]heptane core through a Diels-Alder reaction, followed by functionalization of the thiophene ring and subsequent introduction of the carbamoyl and tert-butylphenyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of high-yield reactions, efficient purification techniques, and minimizing the use of hazardous reagents. The process may also be adapted to continuous flow chemistry to enhance production efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-Tert-butylphenyl)-3-carbamoyl-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

3-{[4-(4-Tert-butylphenyl)-3-carbamoyl-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[4-(4-Tert-butylphenyl)-3-carbamoyl-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{[4-(4-Tert-butylphenyl)-3-carbamoyl-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid lies in its specific combination of functional groups and the bicyclo[2.2.1]heptane core.

Properties

IUPAC Name

3-[[4-(4-tert-butylphenyl)-3-carbamoyl-5-methylthiophen-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O4S/c1-12-17(13-7-9-16(10-8-13)25(2,3)4)20(21(26)28)23(32-12)27-22(29)18-14-5-6-15(11-14)19(18)24(30)31/h7-10,14-15,18-19H,5-6,11H2,1-4H3,(H2,26,28)(H,27,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTDOOQJXFNLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)NC(=O)C2C3CCC(C3)C2C(=O)O)C(=O)N)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[4-(4-Tert-butylphenyl)-3-carbamoyl-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
3-{[4-(4-Tert-butylphenyl)-3-carbamoyl-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-{[4-(4-Tert-butylphenyl)-3-carbamoyl-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
3-{[4-(4-Tert-butylphenyl)-3-carbamoyl-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-{[4-(4-Tert-butylphenyl)-3-carbamoyl-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
3-{[4-(4-Tert-butylphenyl)-3-carbamoyl-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid

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